molecular formula C20H24N2O3 B268950 N-(sec-butyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide

N-(sec-butyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide

Cat. No. B268950
M. Wt: 340.4 g/mol
InChI Key: FCFHOVSWRPAQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide, commonly referred to as BMS-986165, is a small molecule inhibitor that has been developed by Bristol-Myers Squibb for the treatment of autoimmune diseases. BMS-986165 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of psoriasis, lupus, and inflammatory bowel disease.

Mechanism of Action

BMS-986165 is a selective inhibitor of TYK2, a member of the JAK family of kinases. TYK2 plays a critical role in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986165 blocks the downstream signaling of these cytokines, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have potent anti-inflammatory effects in preclinical studies. In a mouse model of psoriasis, BMS-986165 significantly reduced the severity of skin inflammation and improved histological scores compared to control animals. BMS-986165 has also been shown to reduce disease activity in a mouse model of lupus and improve colitis scores in a mouse model of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of BMS-986165 is its selectivity for TYK2, which reduces the potential for off-target effects. However, one limitation of BMS-986165 is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for the development of BMS-986165. One direction is the exploration of its potential therapeutic applications in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is the investigation of combination therapies with other small molecule inhibitors or biologic agents. Additionally, further studies are needed to evaluate the safety and efficacy of BMS-986165 in clinical trials.

Synthesis Methods

The synthesis of BMS-986165 involves a multi-step process that begins with the reaction of 4-methoxybenzoyl chloride with sec-butylamine to form N-(sec-butyl)-4-methoxybenzamide. This intermediate is then reacted with 4-(chloromethyl)phenyl isocyanate to form N-(sec-butyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide.

Scientific Research Applications

BMS-986165 has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, BMS-986165 has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-17 and IL-23, which are implicated in the pathogenesis of autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of BMS-986165 in the treatment of psoriasis, lupus, and inflammatory bowel disease.

properties

Product Name

N-(sec-butyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-butan-2-yl-3-[[2-(4-methoxyphenyl)acetyl]amino]benzamide

InChI

InChI=1S/C20H24N2O3/c1-4-14(2)21-20(24)16-6-5-7-17(13-16)22-19(23)12-15-8-10-18(25-3)11-9-15/h5-11,13-14H,4,12H2,1-3H3,(H,21,24)(H,22,23)

InChI Key

FCFHOVSWRPAQSA-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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